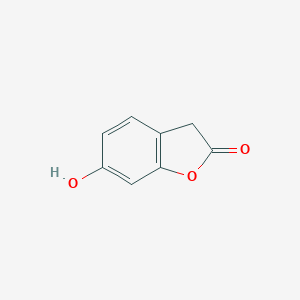

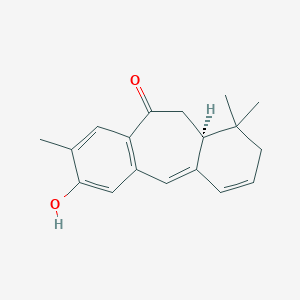

![molecular formula C24H28Cl4N2O2 B140380 2-[bis(2-chloroethyl)amino]-2-[4-[4-[1-[bis(2-chloroethyl)amino]-2-oxoethyl]phenyl]phenyl]acetaldehyde CAS No. 125518-25-4](/img/structure/B140380.png)

2-[bis(2-chloroethyl)amino]-2-[4-[4-[1-[bis(2-chloroethyl)amino]-2-oxoethyl]phenyl]phenyl]acetaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-[bis(2-chloroethyl)amino]-2-[4-[4-[1-[bis(2-chloroethyl)amino]-2-oxoethyl]phenyl]phenyl]acetaldehyde: , also known as Muscarinic toxin 7, is a peptide derived from the venom of the African mamba snake (Dendroaspis angusticeps). This compound is part of a family of small peptides consisting of 65 amino acid residues. It primarily targets the M1-subtype of muscarinic receptors, which are a type of acetylcholine receptor found in the central and peripheral nervous systems .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: : The synthesis of 2-[bis(2-chloroethyl)amino]-2-[4-[4-[1-[bis(2-chloroethyl)amino]-2-oxoethyl]phenyl]phenyl]acetaldehyde involves peptide synthesis techniques, typically using solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions include the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate peptide bond formation.

Industrial Production Methods: : Industrial production of this compound is not common due to its complex structure and the difficulty in synthesizing large quantities. Instead, it is often extracted from the venom of the African mamba snake. The extraction process involves milking the snake to obtain the venom, followed by purification techniques such as high-performance liquid chromatography (HPLC) to isolate this compound .

Analyse Chemischer Reaktionen

Types of Reactions: : 2-[bis(2-chloroethyl)amino]-2-[4-[4-[1-[bis(2-chloroethyl)amino]-2-oxoethyl]phenyl]phenyl]acetaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions: : Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation reactions, reducing agents like dithiothreitol for reduction reactions, and nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the stability of the peptide.

Major Products: : The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can lead to the formation of disulfide bonds, which are crucial for the stability and activity of the peptide .

Wissenschaftliche Forschungsanwendungen

Chemistry: : In chemistry, 2-[bis(2-chloroethyl)amino]-2-[4-[4-[1-[bis(2-chloroethyl)amino]-2-oxoethyl]phenyl]phenyl]acetaldehyde is used as a tool to study the structure and function of muscarinic receptors. It helps in understanding the binding interactions and conformational changes that occur upon ligand binding.

Biology: : In biological research, this compound is used to investigate the role of muscarinic receptors in various physiological processes. It is particularly useful in studying the signaling pathways and cellular responses mediated by these receptors.

Medicine: : In medicine, this compound has potential therapeutic applications due to its ability to selectively target muscarinic receptors. It is being explored as a potential treatment for neurological disorders such as Alzheimer’s disease, where dysregulation of cholinergic signaling is implicated.

Industry: : In the pharmaceutical industry, this compound is used in drug discovery and development. It serves as a lead compound for designing new drugs that can modulate muscarinic receptor activity .

Wirkmechanismus

2-[bis(2-chloroethyl)amino]-2-[4-[4-[1-[bis(2-chloroethyl)amino]-2-oxoethyl]phenyl]phenyl]acetaldehyde exerts its effects by binding to the M1-subtype of muscarinic receptors. This binding inhibits the receptor’s ability to interact with its natural ligand, acetylcholine, thereby blocking the downstream signaling pathways. The molecular targets of this compound include the receptor’s orthosteric site, where it forms stable interactions that prevent acetylcholine from binding. The pathways involved in its mechanism of action include the inhibition of G-protein coupled receptor signaling, which leads to a decrease in intracellular calcium levels and subsequent inhibition of cellular responses .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds: : Similar compounds to 2-[bis(2-chloroethyl)amino]-2-[4-[4-[1-[bis(2-chloroethyl)amino]-2-oxoethyl]phenyl]phenyl]acetaldehyde include other muscarinic toxins such as Muscarinic toxin 1, Muscarinic toxin 2, and Muscarinic toxin 3. These toxins also target muscarinic receptors but may have different selectivity profiles and binding affinities.

Uniqueness: : this compound is unique due to its high selectivity for the M1-subtype of muscarinic receptors. This selectivity makes it a valuable tool for studying the specific functions of M1 receptors without affecting other subtypes. Additionally, its ability to form stable interactions with the receptor’s orthosteric site distinguishes it from other muscarinic toxins .

Eigenschaften

CAS-Nummer |

125518-25-4 |

|---|---|

Molekularformel |

C24H28Cl4N2O2 |

Molekulargewicht |

518.3 g/mol |

IUPAC-Name |

2-[bis(2-chloroethyl)amino]-2-[4-[4-[1-[bis(2-chloroethyl)amino]-2-oxoethyl]phenyl]phenyl]acetaldehyde |

InChI |

InChI=1S/C24H28Cl4N2O2/c25-9-13-29(14-10-26)23(17-31)21-5-1-19(2-6-21)20-3-7-22(8-4-20)24(18-32)30(15-11-27)16-12-28/h1-8,17-18,23-24H,9-16H2 |

InChI-Schlüssel |

GFRHEOMWAJJZSF-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1C2=CC=C(C=C2)C(C=O)N(CCCl)CCCl)C(C=O)N(CCCl)CCCl |

Kanonische SMILES |

C1=CC(=CC=C1C2=CC=C(C=C2)C(C=O)N(CCCl)CCCl)C(C=O)N(CCCl)CCCl |

Synonyme |

alpha, alpha'-bis(di(2-chloroethyl)amino)-4,4'-(2-biacetophenone) toxin 7 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

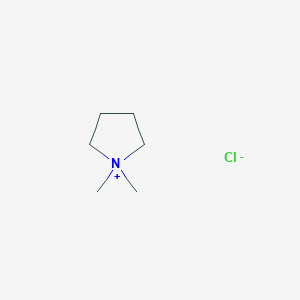

![L-Methionine [S]-Sulfoximine](/img/structure/B140322.png)

![(S)-(+)-2-[2-(Diphenylphosphino)phenyl]-4-phenyl-2-oxazoline](/img/structure/B140331.png)